氧化钆(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

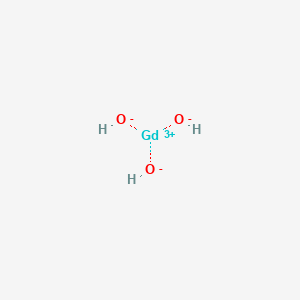

Gadolinium(3+);trihydroxide is a useful research compound. Its molecular formula is GdH3O3 and its molecular weight is 208.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Gadolinium(3+);trihydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gadolinium(3+);trihydroxide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medical Imaging

Gadolinium(3+);trihydroxide is primarily recognized for its role in the development of gadolinium-based contrast agents (GBCAs) used in magnetic resonance imaging (MRI). These agents enhance the contrast of images, allowing for improved diagnosis of medical conditions. The paramagnetic properties of gadolinium ions increase nuclear spin relaxation rates, which is crucial for enhancing image quality during MRI scans .

Case Study: MRI Contrast Agents

- Application : GBCAs are injected intravenously to improve the visibility of internal structures during MRI.

- Effectiveness : Studies have shown that gadolinium nanoparticles can significantly enhance cellular uptake and reduce cytotoxicity compared to traditional gadolinium agents .

Drug Delivery Systems

Nanoparticles of gadolinium(3+);trihydroxide have been explored for their potential in drug delivery systems. Their biocompatibility and ability to encapsulate drugs make them promising candidates for targeted therapy.

Case Study: Targeted Drug Delivery

- Research Findings : Gadolinium nanoparticles have been utilized to layer anti-inflammatory drugs like diclofenac and ibuprofen, demonstrating non-cytotoxic properties and effective drug release profiles .

Antifungal Properties

Recent studies indicate that gadolinium compounds may possess antifungal properties. Research on Arabidopsis thaliana has shown that gadolinium can stimulate plant defense mechanisms against pathogens such as Botrytis cinerea, suggesting its potential use in agricultural biocontrol .

Magnetic Refrigeration

Gadolinium-based materials are being investigated for their applications in magnetic refrigeration technology. The magnetocaloric effect exhibited by gadolinium near its Curie temperature (20 °C) offers a promising alternative to conventional refrigeration methods, which are often less energy-efficient .

Comparative Applications Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Medical Imaging | Used as a contrast agent in MRI scans | Enhances image quality |

| Drug Delivery Systems | Nanoparticles encapsulating drugs for targeted delivery | Non-cytotoxic, effective drug release |

| Antifungal Properties | Enhances plant defense responses against pathogens | Potential biocontrol agent |

| Magnetic Refrigeration | Utilizes magnetocaloric effect for energy-efficient cooling | Environmentally friendly alternative |

Production and Properties

Gadolinium(3+);trihydroxide can be synthesized through various methods, commonly involving the reaction of gadolinium(III) nitrate with sodium hydroxide:

This compound exhibits low solubility in water but can form nanoparticles that enhance its applicability in drug delivery and imaging technologies .

作用机制

生化分析

Biochemical Properties

Gadolinium(3+);trihydroxide can interact with various biomolecules. For instance, it has been found to bioaccumulate in the digestive gland and gills of certain bivalves when exposed to a mixture of geogenic and anthropogenic Gadolinium .

Cellular Effects

It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .

Molecular Mechanism

It is known that it can bioaccumulate in tissues of bivalves even when it is only present as Gadolinium-contrast agents .

Temporal Effects in Laboratory Settings

It has been observed that the organisms can acclimate to the presence of Gadolinium-contrast agents in the medium within less than 21 days .

Dosage Effects in Animal Models

It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .

Metabolic Pathways

It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .

Transport and Distribution

It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .

Subcellular Localization

It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .

生物活性

Gadolinium(III) hydroxide, represented by the formula Gd(OH)₃, is a compound of gadolinium that has garnered attention for its potential biological applications, particularly in nanomedicine and drug delivery systems. This article explores the biological activity of Gadolinium(III) hydroxide, focusing on its properties, synthesis, and implications in various biomedical fields.

Gadolinium(III) hydroxide can be synthesized through several methods, with the most common being the reaction of gadolinium(III) nitrate with sodium hydroxide:

The compound exhibits unique properties, including the ability to form nanoparticles, which are non-cytotoxic and can be used as drug carriers for anti-inflammatory medications such as diclofenac and ibuprofen . Upon heating to 307 °C, Gadolinium(III) hydroxide decomposes into gadolinium oxide-hydroxide (GdOOH), which further decomposes to gadolinium oxide (Gd₂O₃) at higher temperatures .

Table 1: Synthesis Methods of Gadolinium(III) Hydroxide

| Method | Reaction | Temperature |

|---|---|---|

| Precipitation from nitrate | Gd(NO₃)₃ + NaOH → Gd(OH)₃ + NaNO₃ | Room Temp |

| Thermal Decomposition | Gd(OH)₃ → GdOOH → Gd₂O₃ | 307 °C |

Drug Delivery Systems

One of the most promising applications of Gadolinium(III) hydroxide nanoparticles is in drug delivery systems. Research has shown that these nanoparticles can effectively encapsulate various therapeutic agents, enhancing their solubility and bioavailability. For instance, studies indicate that Gadolinium(III) hydroxide nanoparticles can be utilized to deliver anti-inflammatory drugs with improved efficacy due to their biocompatibility and ability to target specific tissues .

Case Study: Anti-inflammatory Drug Delivery

In a recent study, Gadolinium(III) hydroxide nanoparticles were employed to deliver diclofenac. The results demonstrated a significant increase in the drug's therapeutic effect compared to conventional delivery methods. The nanoparticles facilitated sustained release and reduced systemic side effects, showcasing their potential as effective carriers for anti-inflammatory therapies .

Toxicological Studies

Despite the promising applications, it is crucial to evaluate the safety profile of Gadolinium(III) hydroxide. Toxicological assessments have indicated that while gadolinium-based compounds can accumulate in biological tissues, Gadolinium(III) hydroxide exhibits low cytotoxicity in vitro. Studies utilizing MTT assays confirmed that cell viability remained high when exposed to these nanoparticles .

Table 2: Toxicity Assessment of Gadolinium(III) Hydroxide

| Parameter | Result |

|---|---|

| Cytotoxicity (MTT Assay) | High cell viability |

| Accumulation in Tissues | Minimal compared to GBCA |

| Biocompatibility | Non-cytotoxic |

Implications in Imaging Techniques

Gadolinium compounds are widely used as contrast agents in magnetic resonance imaging (MRI). The unique magnetic properties of gadolinium enhance image contrast, allowing for better visualization of tissues. Recent advancements have explored the use of Gadolinium(III) hydroxide nanoparticles as alternative contrast agents due to their favorable relaxivity profiles compared to traditional gadolinium-based contrast agents like Gd-DTPA .

Research Findings on MRI Applications

Research has demonstrated that Gadolinium(III) hydroxide nanoparticles exhibit higher longitudinal (r1) and transverse (r2) relaxivities than conventional agents:

These values indicate their potential for enhanced imaging capabilities in clinical settings .

属性

IUPAC Name |

gadolinium(3+);trihydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.3H2O/h;3*1H2/q+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCLBMDYDXDUJO-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GdH3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16469-18-4 |

Source

|

| Record name | Gadolinium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。